SB-277011

描述

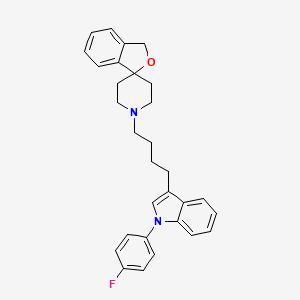

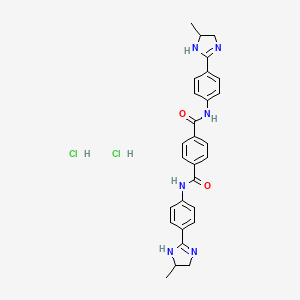

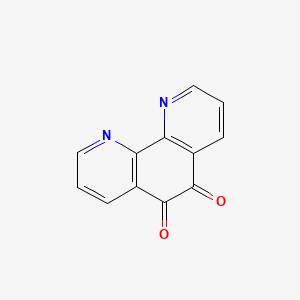

SB-277011,也称为 SB-277011A,是一种强效且选择性的多巴胺 D3 受体拮抗剂。它对多巴胺 D3 受体的选择性远高于多巴胺 D2 受体,并且不具有任何部分激动剂活性。

准备方法

合成路线和反应条件

SB-277011 的合成涉及多个步骤,从制备关键中间体反式-N-[4-[2-(6-氰基-3,4-二氢异喹啉-2-基)乙基]环己基]-4-喹啉甲酰胺开始。 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

This compound 的工业生产方法旨在优化产量和纯度,同时最大程度地降低成本和环境影响。 这些方法通常涉及使用间歇式或连续流反应器进行大规模合成,然后进行结晶或色谱等纯化步骤以分离最终产物 .

化学反应分析

反应类型

SB-277011 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰化合物中存在的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度、压力和 pH 值以确保达到预期结果 .

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种取代类似物 .

科学研究应用

SB-277011 在科学研究中具有广泛的应用,包括:

化学: 用作研究多巴胺受体拮抗剂的结构-活性关系的工具化合物。

生物学: 用于研究多巴胺 D3 受体在各种生物学过程中的作用。

医学: 正在研究其在治疗尼古丁、可卡因、海洛因和酒精成瘾以及精神分裂症方面的潜在治疗应用

工业: 用于开发针对多巴胺受体的新药.

作用机制

SB-277011 通过选择性拮抗多巴胺 D3 受体发挥其作用。这种作用阻断了多巴胺与这些受体的结合,从而调节了参与奖赏和成瘾的多巴胺能信号通路。 该化合物对多巴胺 D3 受体的高选择性,使其在研究这些受体在各种生理和病理过程中的特定作用时特别有用 .

相似化合物的比较

类似化合物

BP 897: 多巴胺 D3 受体的部分激动剂。

S 33084: 另一种选择性的多巴胺 D3 受体拮抗剂。

昆哌罗尔: 一种非选择性的多巴胺受体激动剂.

独特性

SB-277011 的独特性在于它对多巴胺 D3 受体的高度选择性和缺乏部分激动剂活性。这使其成为研究多巴胺 D3 受体的特定作用而不会受到部分激动作用的混淆影响的宝贵工具。 此外,它能够穿透血脑屏障及其高口服生物利用度进一步增强了它在研究和潜在治疗应用中的效用 .

属性

IUPAC Name |

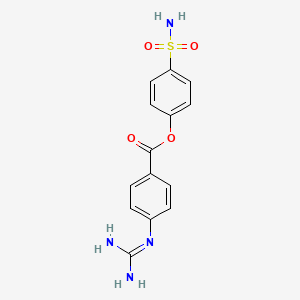

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWRVVHPJFLNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944188 | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215803-78-4 | |

| Record name | SB 277011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215803784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SB-277011-A?

A1: this compound-A acts as a selective antagonist at dopamine D3 receptors []. This means it binds to these receptors and blocks the actions of dopamine, preventing downstream signaling.

Q2: Which dopamine receptor subtypes does this compound-A preferentially target?

A2: this compound-A exhibits high selectivity for dopamine D3 receptors over D2 receptors, with at least 100-fold selectivity in binding assays [].

Q3: How does this compound-A impact the activity of midbrain dopamine neurons?

A4: Studies show that this compound-A can alter the activity of both A9 and A10 dopamine neurons in a dose-dependent manner. Acute administration appears to increase the number of spontaneously active neurons, while chronic administration can lead to a decrease in their activity [].

Q4: What are the implications of this compound-A's effects on the Akt/mTOR and MEK/ERK1/2 pathways?

A5: this compound-A has been shown to modulate both the Akt/mTOR and MEK/ERK1/2 pathways in brain regions like the basolateral amygdala and dentate gyrus. These pathways are involved in various cellular processes, including cell growth, survival, and plasticity. Their modulation by this compound-A is thought to contribute to its effects on cocaine-seeking behavior and stress responses [, , ].

Q5: How is this compound-A metabolized in the liver?

A7: this compound-A is primarily metabolized through an NADPH-independent oxidative pathway in the liver, with aldehyde oxidase identified as the major enzyme responsible for its clearance, particularly in primates [].

Q6: Does this compound-A readily cross the blood-brain barrier?

A8: Yes, this compound-A demonstrates good brain penetration, readily crossing the blood-brain barrier to exert its effects within the central nervous system [, ].

Q7: What in vitro models have been used to study this compound-A's activity?

A9: Chinese hamster ovary (CHO) cells transfected with human or rat dopamine D3 and D2 receptors have been widely employed for radioligand binding and functional assays []. Additionally, primary cultures of mouse mesencephalic dopaminergic neurons have been used to investigate this compound-A's neurotrophic effects [].

Q8: What animal models have proven useful in investigating the effects of this compound-A?

A8: Rodent models, particularly rats and mice, have been extensively used. These models include:

- Drug-seeking behavior: Assessing the effects of this compound-A on reinstatement of cocaine- and nicotine-seeking behavior induced by drug-associated cues or stress [, , , , , ].

- Motor activity: Examining the impact of this compound-A on spontaneous and agonist-induced changes in locomotor activity [].

- Seizure models: Evaluating the potential anticonvulsant effects of this compound-A in models of cocaine-induced and kindled seizures [, ].

- Alcohol consumption: Investigating the effects of this compound-A on voluntary alcohol intake and preference in various rodent models [, , ].

Q9: What behavioral effects of this compound-A have been observed in animal models?

A9: this compound-A has demonstrated several notable effects in preclinical studies:

- Attenuation of drug seeking: Reduces cue-induced reinstatement of cocaine- and nicotine-seeking behavior, suggesting potential for relapse prevention [, , ].

- Modulation of motor activity: Shows mixed effects on motor activity, with some studies reporting increases and others decreases or no effect, depending on the species, dose, and experimental conditions [].

- Anticonvulsant activity: Protects against cocaine-induced seizures and kindling, highlighting a potential role in managing drug-induced seizures [].

- Reduction of alcohol intake: Decreases voluntary alcohol consumption in some rodent models, suggesting possible benefits for alcohol use disorder [, , ].

Q10: What is the molecular formula and weight of this compound-A?

A12: The molecular formula of this compound-A is C26H26N4O, and its molecular weight is 410.5 g/mol [].

Q11: How does the structure of this compound-A contribute to its selectivity for the dopamine D3 receptor?

A13: The structure-activity relationship (SAR) studies leading to the discovery of this compound-A emphasized the importance of a rigid cyclohexylethyl linker for enhanced D3 selectivity and oral bioavailability []. This linker, along with other structural features, likely contributes to its preferred binding to the D3 receptor subtype.

Q12: What are potential therapeutic applications for this compound-A?

A12: Based on preclinical findings, this compound-A holds promise for various conditions, including:

- Substance use disorders: Its ability to attenuate drug-seeking behavior suggests potential as a pharmacotherapy for cocaine, nicotine, and alcohol addiction [, , , , ].

- Schizophrenia: Early research suggested a potential role for D3 antagonists in treating schizophrenia, though further investigation is needed [].

- Essential tremor: Some evidence points towards a possible therapeutic benefit of D3 receptor modulation in managing essential tremor [].

Q13: What are the limitations of current research on this compound-A?

A13: Despite promising preclinical data, it is crucial to acknowledge the limitations of existing research:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)